Cas no 4507-84-0 (3-nitronaphthalene-1-carboxylic acid)
3-nitronaphthalene-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Nitro-1-naphthoic acid
- 1-Naphthalenecarboxylicacid, 3-nitro-
- 3-nitronaphthalene-1-carboxylic acid
- 1-Naphthalenecarboxylic acid,3-nitro
- 3-nitro-1-napthalenecarboxylic acid
- 3-Nitro-1-napthoic acid
- 3-nitro-5,6,7,8-tetrahydro-1-naphthoic acid
- 3-nitro-naphthalene-1-carboxylic acid
- FT-0701613
- 4507-84-0
- HMS3080M09
- NSC-26051
- SCHEMBL2083961
- AKOS016010438
- EN300-89855
- 1-Naphthalenecarboxylic acid, 3-nitro-
- MLS002639084
- 3-nitro-1-napthalene-carboxylic acid
- NSC26051
- 3-nitro-naphthalic acid
- SMR001548535
- CHEMBL3186257
- DTXSID20282467
- AS-39277
- CS-0163739
- MFCD01463393
- 3-NITRO-1-NAPHTHOICACID
- MB01856
- 1-Naphthoic acid, 3-nitro-
- AE-562/12222199
- DA-05745
-
- MDL: MFCD01463393
- Inchi: 1S/C11H7NO4/c13-11(14)10-6-8(12(15)16)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14)
- InChI Key: JTNZIGOFCKHWDV-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C=C2C=CC=CC2=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 217.03800
- Monoisotopic Mass: 217.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 83.1A^2
Experimental Properties
- Density: 1.468
- Boiling Point: 445.2 °C at 760 mmHg
- Flash Point: 445.2 °C at 760 mmHg
- Refractive Index: 1.706
- PSA: 83.12000
- LogP: 2.96940
3-nitronaphthalene-1-carboxylic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-nitronaphthalene-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N545430-25mg |
3-Nitro-1-naphthoic Acid |
4507-84-0 | 25mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N545430-50mg |
3-Nitro-1-naphthoic Acid |
4507-84-0 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | N545430-250mg |
3-Nitro-1-naphthoic Acid |
4507-84-0 | 250mg |
$ 340.00 | 2022-06-03 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0507-1g |
3-Nitro-naphthalene-1-carboxylic acid |
4507-84-0 | 97% | 1g |
3375.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0507-5g |
3-Nitro-naphthalene-1-carboxylic acid |
4507-84-0 | 97% | 5g |
13483.87CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0507-500mg |
3-Nitro-naphthalene-1-carboxylic acid |
4507-84-0 | 97% | 500mg |
2111.63CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0507-250mg |
3-Nitro-naphthalene-1-carboxylic acid |
4507-84-0 | 97% | 250mg |
1484.07CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0507-100mg |
3-Nitro-naphthalene-1-carboxylic acid |
4507-84-0 | 97% | 100mg |
1161.82CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0507-50mg |
3-Nitro-naphthalene-1-carboxylic acid |
4507-84-0 | 97% | 50mg |
992.21CNY | 2021-05-07 | |
| Chemenu | CM141253-10g |
3-nitro-1-naphthoic acid |
4507-84-0 | 95% | 10g |
$1619 | 2021-08-05 |
3-nitronaphthalene-1-carboxylic acid Suppliers
3-nitronaphthalene-1-carboxylic acid Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 3-nitronaphthalene-1-carboxylic acid
Introduction to 3-nitronaphthalene-1-carboxylic acid (CAS No. 4507-84-0)
3-nitronaphthalene-1-carboxylic acid, identified by the chemical identifier CAS No. 4507-84-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This nitro-substituted naphthalene derivative has garnered attention due to its versatile applications in synthetic chemistry, medicinal chemistry, and material science. The structural motif of naphthalene, combined with the electron-withdrawing nitro group and the carboxylic acid functionality, makes it a valuable intermediate for the synthesis of more complex molecules.
The compound’s molecular structure consists of a naphthalene ring system with a nitro group (-NO₂) attached to the third carbon position and a carboxylic acid (-COOH) group at the first carbon position. This arrangement imparts unique reactivity and electronic properties, making it a useful building block in organic synthesis. The presence of both electron-withdrawing and electron-donating groups on the aromatic system allows for selective functionalization and modulation of its chemical behavior.
In recent years, 3-nitronaphthalene-1-carboxylic acid has been extensively studied for its potential applications in drug development. Its derivatives have been explored as intermediates in the synthesis of bioactive molecules, including pharmacophores that exhibit antimicrobial, anti-inflammatory, and anticancer properties. The nitro group can be further modified through reduction or nucleophilic aromatic substitution reactions, providing access to a diverse range of functionalized naphthalene derivatives.
One of the most compelling aspects of 3-nitronaphthalene-1-carboxylic acid is its role in the development of advanced materials. Researchers have leveraged its aromatic structure to create novel organic semiconductors and liquid crystals. The nitro group enhances the thermal stability and electronic properties of these materials, making them suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The carboxylic acid moiety also facilitates further chemical modifications, allowing for cross-linking and polymerization processes that enhance material performance.
Recent advancements in green chemistry have highlighted the importance of sustainable synthetic routes for compounds like 3-nitronaphthalene-1-carboxylic acid. Researchers are exploring catalytic methods that minimize waste and reduce energy consumption during production. For instance, biocatalytic approaches using engineered enzymes have shown promise in converting simple precursors into this compound with high selectivity and yield. These innovations align with global efforts to promote environmentally friendly chemical processes.
The pharmaceutical industry has also benefited from the study of 3-nitronaphthalene-1-carboxylic acid derivatives. Computational modeling and high-throughput screening techniques have identified several analogs with enhanced biological activity. These derivatives are being tested in preclinical studies for their potential as therapeutic agents against various diseases. The nitro group’s ability to influence molecular interactions makes it a key feature in designing molecules that can selectively bind to biological targets.
Another area of interest is the use of 3-nitronaphthalene-1-carboxylic acid in agrochemical research. Its derivatives have been investigated as candidates for novel pesticides due to their structural similarity to known bioactive compounds. The carboxylic acid functionality allows for formulation as esters or amides, which can improve solubility and bioavailability in agricultural applications. This has opened up new avenues for developing sustainable crop protection strategies.
The synthesis of 3-nitronaphthalene-1-carboxylic acid itself is a topic of ongoing research. Traditional methods involve nitration of naphthalene followed by carboxylation, but newer approaches are focused on improving efficiency and safety. For example, flow chemistry techniques have been employed to conduct nitration reactions under controlled conditions, reducing risks associated with exothermic processes. These innovations are crucial for scaling up production while maintaining high purity standards.
The role of computational chemistry in understanding 3-nitronaphthalene-1-carboxylic acid cannot be overstated. Molecular modeling studies help predict reaction outcomes and optimize synthetic pathways before experimental work begins. This approach saves time and resources by identifying the most promising routes early in the discovery process. Additionally, quantum mechanical calculations provide insights into electronic structures and reactivity patterns, which are essential for designing new derivatives with tailored properties.
In conclusion, 3-nitronaphthalene-1-carboxylic acid (CAS No. 4507-84-0) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in pharmaceuticals, materials science, and agrochemicals. As research continues to uncover new synthetic methods and applications, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.
4507-84-0 (3-nitronaphthalene-1-carboxylic acid) Related Products
- 1975-44-6(5-Nitronaphthalene-1-carboxylic Acid)
- 5425-83-2(1,8-Naphthalenedicarboxylicacid, 4-nitro-)
- 19328-56-4(Benzoic acid, 3-nitro-,ammonium salt (1:1))
- 1975-45-7(1-Naphthalenecarboxylic acid, 6-nitro-)
- 121-92-6(3-Nitrobenzoic acid)
- 618-88-2(5-nitrobenzene-1,3-dicarboxylic acid)
- 2216-13-9(8-nitronaphthalene-1-carboxylic Acid)
- 1261964-85-5(3-(Naphthalen-1-yl)-5-nitrobenzoic acid)
- 113882-33-0(3-Methyl-5-nitrobenzoic acid)
- 78399-78-7(m-Nitrobenzoic-d4 Acid)